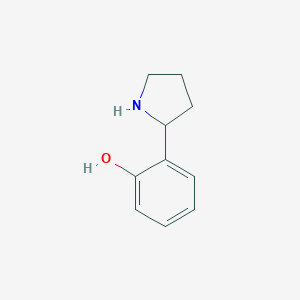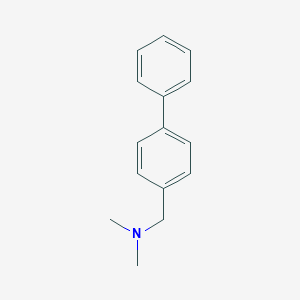
Biphenyl-4-ylmethyl-dimethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-ylmethyl-dimethyl-amine, also known as 4-(diphenylmethyl)piperidine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine works by inhibiting the reuptake of dopamine by the dopamine transporter. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling and improved neurological function.
生化和生理效应
Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of the dopamine transporter, this compound has also been shown to increase the release of dopamine, norepinephrine, and serotonin. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in promoting the growth and survival of neurons.
实验室实验的优点和局限性
Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has a number of advantages and limitations for lab experiments. One of the advantages of this compound is its potency as a dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of this compound is its relatively low selectivity for the dopamine transporter, which can lead to off-target effects and potential toxicity.
未来方向
There are a number of future directions for the study of biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine. One potential direction is the development of more selective dopamine transporter inhibitors that have fewer off-target effects. Another potential direction is the study of the long-term effects of this compound on neurological function, as well as its potential as a neuroprotective agent. Additionally, further research is needed to understand the potential of this compound as a treatment for other neurological disorders beyond Parkinson's disease, ADHD, and drug addiction.
合成方法
Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine can be synthesized by a multi-step process that involves the reaction of benzyl chloride with piperidine, followed by the reaction of the resulting benzylpiperidine with diphenylacetonitrile. The final step involves the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
科学研究应用
Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has been extensively studied in the field of medicinal chemistry due to its potent inhibition of the dopamine transporter. This compound has been shown to be effective in the treatment of Parkinson's disease, ADHD, and drug addiction. In addition, it has also been studied as a potential treatment for other neurological disorders such as depression, anxiety, and schizophrenia.
属性
CAS 编号 |
127292-60-8 |
|---|---|
产品名称 |
Biphenyl-4-ylmethyl-dimethyl-amine |
分子式 |
C15H17N |
分子量 |
211.3 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C15H17N/c1-16(2)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI 键 |
PDWSLOFONLBZMC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



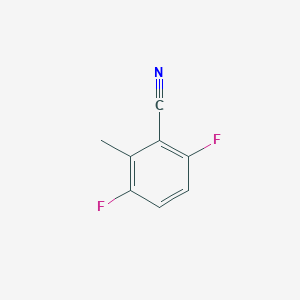
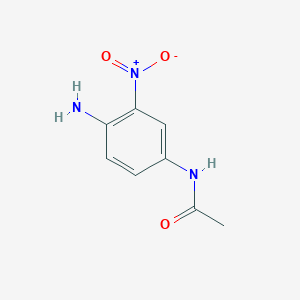
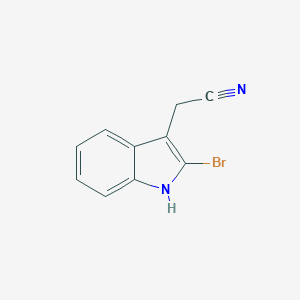
![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
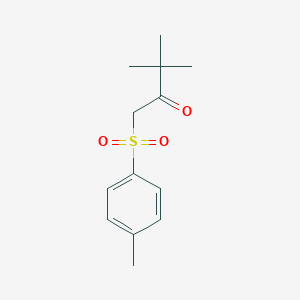
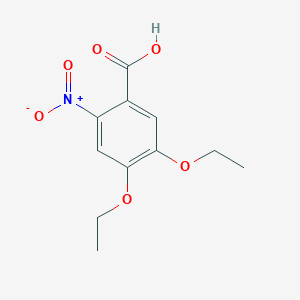
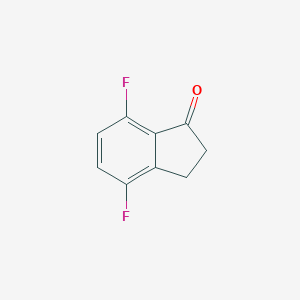
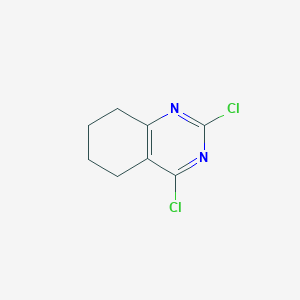
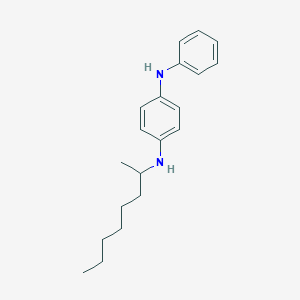
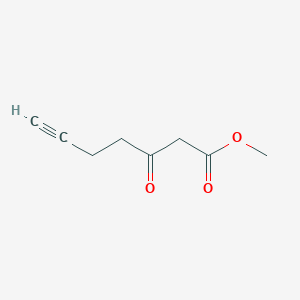
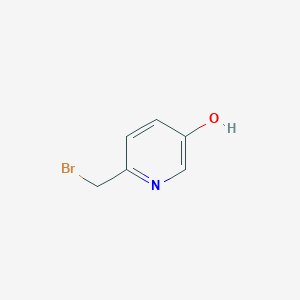
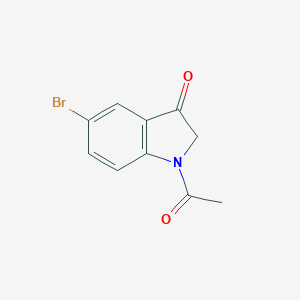
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)
